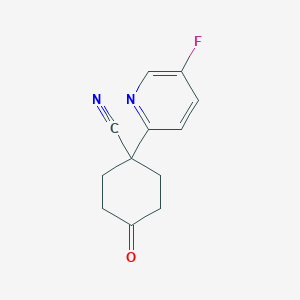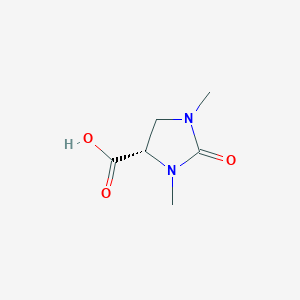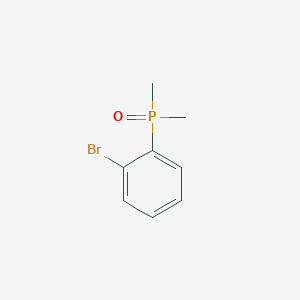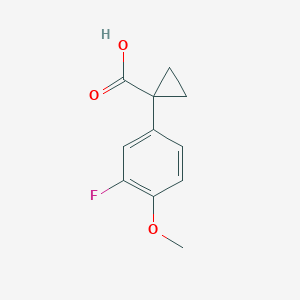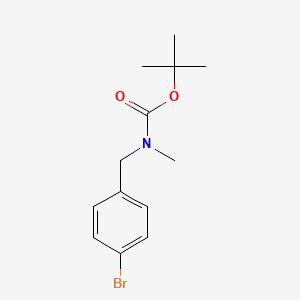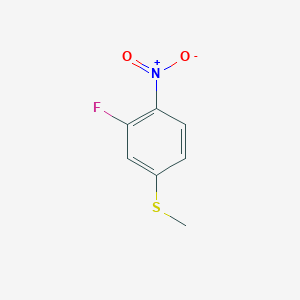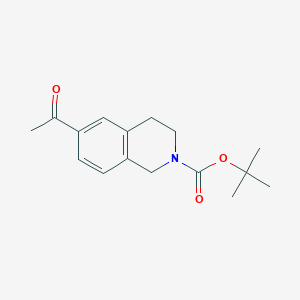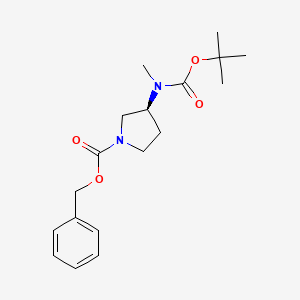 (tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate CAS No. 1412254-93-3"
>
(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate CAS No. 1412254-93-3"
>
Benzyl (3S)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“Benzyl (3s)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate” is a complex organic compound. It contains a benzyl group, which is a resonance-stabilized carbocation . The compound also contains a tert-butoxycarbonyl group, which finds large applications in synthetic organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This can be achieved using flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes . Additionally, carbamate synthesis by amination or carboxylation is a common method for creating compounds like this .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzyl group is a resonance-stabilized carbocation , and the tert-butoxycarbonyl group is a bulky group that can influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the tert-butoxycarbonyl and benzyl groups. The tert-butoxycarbonyl group is known for its unique reactivity pattern . The benzyl group, being a resonance-stabilized carbocation, can also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butoxycarbonyl group could make the compound relatively bulky and could influence its solubility and reactivity .Applications De Recherche Scientifique
Chimie de flux
L'introduction du groupe tert-butoxycarbonyle dans divers composés organiques peut être réalisée efficacement à l'aide de systèmes de micro-réacteurs en flux . Cette méthode est plus durable et polyvalente que les procédés discontinus traditionnels, et elle est particulièrement utile dans la synthèse d'esters tert-butyliques, qui ont de larges applications en chimie organique synthétique.
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a tert-butoxycarbonyl (boc) group are often used in organic chemistry as a protecting group for amines .
Mode of Action
The Boc group in the compound can protect an amine from reacting with other reagents during a chemical reaction. After the reaction is complete, the Boc group can be removed to free the amine .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals. For example, the stability of the Boc group can be affected by acidic conditions .
Propriétés
IUPAC Name |
benzyl (3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19(4)15-10-11-20(12-15)17(22)23-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLYNTQEYZSUCL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444367.png)
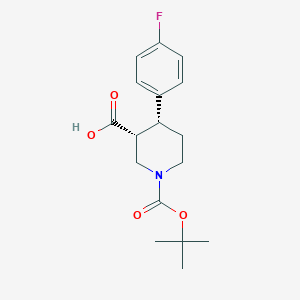
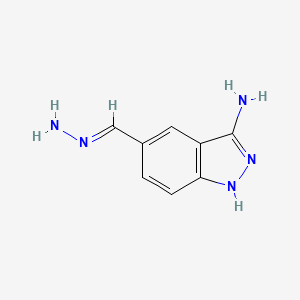
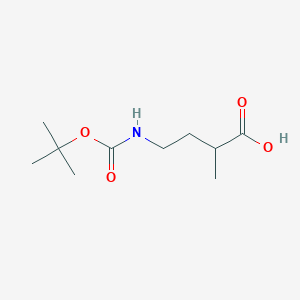
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)
